1-Dodecyl-4-methylpiperidine
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Overview
Description
1-Dodecyl-4-methylpiperidine is an organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic amines that play a significant role in various chemical and pharmaceutical applications. The compound this compound is characterized by a long dodecyl chain attached to the nitrogen atom of the piperidine ring, along with a methyl group at the fourth position. This structural configuration imparts unique properties to the compound, making it valuable in different scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Dodecyl-4-methylpiperidine can be synthesized through various methods. One common approach involves the alkylation of 4-methylpiperidine with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products. The use of advanced separation techniques, such as chromatography, further aids in obtaining the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Dodecyl-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dodecyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and mild acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, and polar aprotic solvents.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-Dodecyl-4-methylpiperidine finds applications in multiple scientific research areas:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Dodecyl-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound’s long hydrophobic dodecyl chain allows it to interact with lipid membranes, potentially disrupting membrane integrity and affecting cellular processes. Additionally, the piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Comparison with Similar Compounds
Piperidine: A basic six-membered heterocyclic amine with a wide range of applications in pharmaceuticals and organic synthesis.
4-Methylpiperidine: A methyl-substituted piperidine with similar chemical properties but lacking the long dodecyl chain.
1-Dodecylpiperidine: A compound with a similar long hydrophobic chain but without the methyl group at the fourth position.
Uniqueness: 1-Dodecyl-4-methylpiperidine stands out due to the combination of the long dodecyl chain and the methyl group at the fourth position. This unique structure imparts distinct physicochemical properties, making it valuable in specific applications where both hydrophobicity and steric effects are crucial.
Properties
CAS No. |
152720-70-2 |
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Molecular Formula |
C18H37N |
Molecular Weight |
267.5 g/mol |
IUPAC Name |
1-dodecyl-4-methylpiperidine |
InChI |
InChI=1S/C18H37N/c1-3-4-5-6-7-8-9-10-11-12-15-19-16-13-18(2)14-17-19/h18H,3-17H2,1-2H3 |
InChI Key |
DITCUBDNORXKGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1CCC(CC1)C |
Origin of Product |
United States |
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